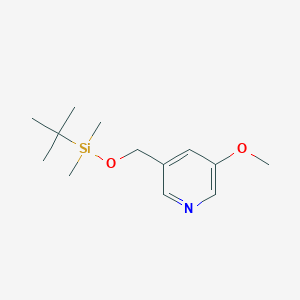

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine

Description

Properties

IUPAC Name |

tert-butyl-[(5-methoxypyridin-3-yl)methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-10-11-7-12(15-4)9-14-8-11/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZNOAMEUXEYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670126 | |

| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045855-62-6 | |

| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-(Hydroxymethyl)-5-methoxypyridine Precursor

A key intermediate, 3-(hydroxymethyl)-5-methoxypyridine, can be synthesized via selective functionalization of 5-methoxypyridine derivatives. Literature suggests methods involving:

- Directed metalation of 5-methoxypyridine at the 3-position using sterically hindered metal amide bases such as TMPMgCl·BF3 or TMPZnOPiv·LiCl, followed by electrophilic quenching with formaldehyde or equivalent sources to introduce the hydroxymethyl group.

- Alternative approaches include catalytic hydrogenation and diazotization steps starting from 3,5-dimethyl-4-methoxypyridine derivatives, followed by oxidation and substitution reactions to yield hydroxymethyl functionalities.

Protection of the Hydroxymethyl Group with tert-Butyldimethylsilyl Chloride

The hydroxymethyl group is converted to the tert-butyldimethylsilyloxy methyl ether by reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. Typical conditions include:

- Solvent: anhydrous dichloromethane or tetrahydrofuran.

- Temperature: 0°C to room temperature.

- Reaction time: several hours until completion monitored by TLC or NMR.

The reaction proceeds via nucleophilic substitution where the hydroxyl oxygen attacks the silicon center of TBDMSCl, forming the silyl ether and releasing chloride ion.

Purification and Characterization

Post-reaction, the mixture is washed with aqueous solutions to remove inorganic salts and excess reagents, followed by drying and concentration. The crude product is purified by column chromatography or bulb-to-bulb distillation to isolate pure this compound.

Research Findings and Optimization

Efficiency and Yield

Reaction Conditions Impact

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Metalation | TMPMgCl·BF3 or TMPZnOPiv·LiCl, THF | Provides regioselective lithiation at 3-position |

| Hydroxymethylation | Formaldehyde or paraformaldehyde | Electrophilic quench to introduce CH2OH group |

| Silylation | TBDMSCl, imidazole, DCM, 0°C to RT | Efficient protection of hydroxymethyl group |

| Purification | Aqueous washes, silica gel chromatography | Ensures removal of impurities and isolation of product |

Comparative Analysis of Preparation Routes

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | 5-Methoxypyridine or derivatives |

| Key Reagents | TMPMgCl·BF3 or TMPZnOPiv·LiCl, formaldehyde, TBDMSCl |

| Solvents | THF, dichloromethane |

| Temperature Range | -20°C to room temperature |

| Reaction Time | 1-4 hours per step |

| Yield | 80-90% per step |

| Purification | Chromatography, distillation |

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine can undergo various types of chemical reactions, including:

Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: : Reduction reactions can be performed on the pyridine ring or the silyloxy group.

Substitution: : The methoxy and silyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Pyridine N-oxide: : Formed through oxidation of the pyridine ring.

Reduced Derivatives: : Various reduced forms of the pyridine ring or silyloxy group.

Substitution Products: : Different substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of compounds related to 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine as anti-cancer agents. For instance, derivatives of pyridine have been investigated for their ability to inhibit fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. The inhibition of FGFR4 can disrupt signaling pathways that promote tumor growth and metastasis, making these compounds promising candidates for cancer therapy.

Androgen Receptor Modulation

Another significant application lies in the modulation of androgen receptors. Research has shown that certain pyridine derivatives demonstrate potent activity against androgen receptors, which are critical in the progression of prostate cancer. Structure–activity relationship (SAR) studies have identified specific modifications that enhance the inhibitory effects on androgen-mediated transcription, indicating a pathway for developing new antiandrogens .

Synthetic Applications

Versatile Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it a valuable building block in the synthesis of more complex molecules. The tert-butyldimethylsilyl (TBS) group is particularly useful for protecting hydroxyl groups during synthesis, facilitating selective reactions without interfering with other functional groups .

Methodologies in Synthesis

The compound can be synthesized through several methodologies, often involving multi-step reactions that introduce various substituents to the pyridine ring. For example, one-pot synthesis techniques have been developed to streamline the process, yielding high purity and efficiency . These methodologies are crucial for scaling up production for pharmaceutical applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine

- CAS Number : 1045855-62-6

- Molecular Formula: C₁₄H₂₅NO₂Si

- Key Features : Combines a pyridine core with a methoxy group at position 5 and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at position 2. This structure is critical for its role as a synthetic intermediate, particularly in nucleoside and pharmaceutical chemistry .

Comparison with Structural Analogues

Substituted Pyridines with TBDMS Groups

Key Observations :

Silylated Pyridines with Alternative Protecting Groups

Key Observations :

- Protecting Group Stability : TBDMS offers superior hydrolytic stability compared to TMS, making it preferable for prolonged syntheses .

- Functional Group Diversity : Nitriles (e.g., MFCD11857681) and esters (e.g., MFCD11857684) expand utility in heterocyclic chemistry, though they require distinct handling (e.g., cyanide safety protocols) .

Halogenated Derivatives

Key Observations :

- Reactivity : Chloromethyl derivatives (e.g., 1801422-13-8) are highly reactive, suited for alkylation but requiring careful handling due to toxicity .

- Biological Activity : Chlorophenyl-substituted pyridines (e.g., 1373232-71-3) exhibit enhanced bioactivity, though they lack the stabilizing TBDMS group .

Physicochemical and Commercial Comparison

Molecular Weight and Pricing

Key Observations :

- Cost Consistency : Despite structural complexity, TBDMS-containing compounds are uniformly priced at ~$400/g, reflecting similar synthetic challenges .

Biological Activity

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C13H23NO2Si

- Molecular Weight : 253.41 g/mol

- CAS Number : 104992-55-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an inhibitor in various biochemical pathways. Notably, its structural features suggest potential interactions with specific enzymes involved in critical metabolic processes.

Research indicates that this compound may act as an inhibitor of certain enzymes related to the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway , which is essential for the biosynthesis of isoprenoids in many pathogenic bacteria. The inhibition of this pathway can lead to antimicrobial effects, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

-

Antiviral Activity :

A study highlighted that derivatives of pyridine compounds, including those similar to this compound, exhibited significant antiviral activity against SARS-CoV proteases. The compounds demonstrated low cytotoxicity while effectively inhibiting viral replication in vitro . -

Inhibition of MEP Pathway :

Research focused on the inhibition of the DXPS enzyme within the MEP pathway found that compounds with structural similarities to this compound showed promising inhibitory effects against pathogens relying on this pathway. The IC50 values for related compounds were reported to be in the nanomolar range, indicating potent activity . -

Selectivity and Efficacy :

The selectivity of this compound for specific targets was evaluated through structure-activity relationship (SAR) studies. These studies revealed that modifications to the pyridine ring significantly influenced the compound's potency and selectivity against various biological targets .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 3k | SARS-CoV PLpro | 0.15 | Antiviral |

| 5c | DXPS | 8.2 | Antimicrobial |

| 3e | PLP2 | Not specified | Antiviral |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine, and what key reaction parameters must be controlled?

- Methodological Answer : The compound is typically synthesized via silylation of a hydroxymethyl intermediate. Key steps include:

- Protection : Reacting 5-methoxypyridin-3-ylmethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine, under anhydrous conditions (e.g., DMF or DCM) .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients to isolate the product .

- Critical Parameters : Moisture exclusion (to prevent premature deprotection), stoichiometric control of TBDMS-Cl, and reaction temperature (typically 0–25°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the TBDMS group (δ ~0.1–0.3 ppm for Si-CH) and methoxy substitution (δ ~3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H] at m/z 296.2 for CHNOSi) .

- FT-IR : Peaks at ~1250 cm (Si-O-C) and ~830 cm (Si-CH) confirm silyl ether formation .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Protecting Group : The TBDMS moiety shields hydroxymethyl groups during nucleoside or carbohydrate synthesis, enabling selective functionalization .

- Intermediate : Used in synthesizing kinase inhibitors or antiviral agents, leveraging the pyridine core’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How does the TBDMS protecting group influence the reactivity of the hydroxymethyl moiety in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky TBDMS group reduces nucleophilic attack on the hydroxymethyl carbon, stabilizing intermediates during Suzuki-Miyaura couplings .

- Electronic Effects : Electron donation from the silyl ether enhances stability of adjacent carbocations in Friedel-Crafts alkylation .

- Case Study : In Pd-catalyzed couplings, TBDMS-protected derivatives show 20–30% higher yields compared to benzyl-protected analogs due to reduced side reactions .

Q. What strategies mitigate premature deprotection of the TBDMS group during multi-step syntheses?

- Methodological Answer :

- Condition Optimization : Avoid protic solvents (e.g., MeOH) and acidic/basic conditions (pH >7). Use TBAF (tetrabutylammonium fluoride) only in the final step .

- Alternative Protecting Groups : For acid-sensitive sequences, employ triisopropylsilyl (TIPS) groups, though at higher costs .

- Monitoring : Track deprotection via TLC (Rf shifts) or in situ F NMR if fluorine tags are present .

Q. How do solvent polarity and temperature affect the stability of this compound?

- Methodological Answer :

- Solvent Effects : In polar aprotic solvents (DMF, DMSO), the compound is stable for >48 hours at 25°C. In THF, degradation (≤5%) occurs after 24 hours due to trace acidity .

- Temperature : Storage at –20°C in anhydrous DCM extends shelf life to 6 months. At 40°C, 10% decomposition occurs within 1 week .

Q. What analytical methods resolve discrepancies in reaction yields under varying conditions?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratios). For example, a 3 design revealed optimal Pd(OAc) (5 mol%) and DMF:HO (9:1) for coupling reactions .

- HPLC-MS : Quantify side products (e.g., desilylated byproducts) to identify yield-limiting steps .

- Kinetic Profiling : In situ IR or Raman spectroscopy tracks intermediate formation, guiding real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.